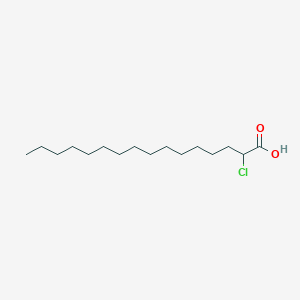
2-chlorohexadecanoic Acid
Overview
Description
2-Chloro Palmitic Acid is a monochlorinated derivative of palmitic acid, a common saturated fatty acid. It is characterized by the presence of a chlorine atom attached to the second carbon of the palmitic acid chain. This compound is known for its role in various biochemical processes, particularly in the formation of neutrophil extracellular traps (NETs) and its effects on endothelial cells .
Scientific Research Applications
Oxidation and Metabolism
- Omega-Oxidation and Identification of Products : 2-Chlorohexadecanoic acid (2-ClHA) undergoes omega-oxidation, resulting in α-chlorinated dicarboxylic acids like 2-chlorohexadecane-(1,16)-dioic acid, 2-chlorotetradecane-(1,14)-dioic acid, and 2-chloroadipic acid (2-ClAdA). This study highlighted the catabolism of 2-ClHA by omega-oxidation followed by beta-oxidation, with the process being dependent on the concentration of 2-ClHA and the incubation time. This pathway was demonstrated in a human hepatocellular cell line (HepG2) and confirmed through the identification of endogenous 2-ClAdA in human and rat urine (Brahmbhatt et al., 2010).
Lipid Analysis and Metabolite Identification
- Analyzing Chlorinated Lipids : Strategies for analyzing chlorinated lipids like 2-ClHA involve thin-layer chromatography and gas chromatography-mass spectrometry. 2-ClHA, a metabolite of 2-chlorohexadecanal (2-ClHDA), is quantifiable using LC-MS with selected reaction monitoring detection. These methods are crucial for understanding the role of such lipids in leukocyte-mediated injury and disease (Wacker et al., 2013).
Impact on Biological Systems
- Endothelial Cell Dysfunction : 2-ClHA can influence endothelial cells, leading to cellular dysfunction. This is critical in understanding the broader implications of inflammation, thrombosis, and blood vessel stability. The study demonstrated that 2-ClHA promotes the release of P-selectin, von Willebrand factor, and angiopoietin-2 from endothelial cells, impacting neutrophil adherence, platelet aggregation, and endothelial barrier permeability (Hartman et al., 2017).
Role in Inflammation and Immune Response
- Neutrophil Mediated Inflammation : 2-ClHA is involved in neutrophil-mediated inflammation. It is formed through the action of myeloperoxidase (MPO)-derived HOCl targeting plasmalogens, resulting in lipid products like 2-ClHDA. This compound is then oxidized to 2-ClHA and reduced to 2-chlorohexadecanol. Understanding the role of 2-ClHA in neutrophil-mediated inflammation and its production in activated neutrophils has implications for inflammatory diseases (Anbukumar et al., 2010).
Biomedical Implications
- Blood-Brain Barrier Dysfunction : 2-ClHA induces endoplasmic reticulum stress and mitochondrial dysfunction in brain microvascular endothelial cells, which form the basis of the blood-brain barrier (BBB). This insight is crucial for understanding the potential of 2-ClHA in inducing BBB breakdown under inflammatory conditions and its implications in neuroinflammation and brain hemorrhage (Bernhart et al., 2018).
Mechanism of Action
Target of Action
2-Chlorohexadecanoic acid is an inflammatory lipid mediator that primarily targets protein palmitoylation . It also interacts with the endoplasmic reticulum (ER) and mitochondrial functions in the human brain endothelial cell line hCMEC/D3 .
Mode of Action
The compound interferes with protein palmitoylation, a critical process for the proper functioning of many proteins . It induces ER-stress markers, leading to a reduction in the ER ATP content . This interaction with its targets results in the activation of transcription and secretion of IL-6 and IL-8 . Furthermore, it disrupts the mitochondrial membrane potential and induces procaspase-3 and PARP cleavage .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein palmitoylation pathway . The compound’s interference with this pathway leads to ER stress and a reduction in ATP content within the ER . This, in turn, activates the transcription and secretion of the inflammatory cytokines IL-6 and IL-8 . The compound also disrupts the mitochondrial membrane potential, leading to the induction of procaspase-3 and PARP cleavage .
Pharmacokinetics
It is known that the compound can cross the blood-brain barrier (bbb), which suggests it has good bioavailability in the brain . In vitro studies have shown that this compound can be converted to 2-chlorohexadecanol, indicating fatty aldehyde dehydrogenase-mediated redox metabolism .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It induces ER stress markers and reduces the ER ATP content . It also activates the transcription and secretion of IL-6 and IL-8 , which are key players in the inflammatory response. Additionally, it disrupts the mitochondrial membrane potential and induces procaspase-3 and PARP cleavage , which are involved in apoptosis.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of inflammation can enhance the production of this compound, as it is an inflammatory lipid mediator . Furthermore, the compound’s ability to cross the BBB suggests that it can act in the brain environment . .
Biochemical Analysis
Biochemical Properties
2-chlorohexadecanoic acid plays a significant role in biochemical reactions, particularly in the induction of cyclooxygenase-2 (COX-2) expression. It interacts with enzymes such as myeloperoxidase, which catalyzes the production of reactive chlorinating species. These species target plasmalogens, leading to the formation of this compound. This compound has been shown to increase COX-2 expression in human coronary artery endothelial cells, suggesting its involvement in inflammatory processes .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In brain microvascular endothelial cells, it induces endoplasmic reticulum (ER) stress and mitochondrial dysfunction. This compound disrupts the mitochondrial membrane potential and activates transcription and secretion of interleukin-6 (IL-6) and interleukin-8 (IL-8). Additionally, this compound interferes with protein palmitoylation and reduces ER ATP content, leading to cellular stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It covalently modifies proteins associated with endothelial permeability and exocytosis in human lung microvascular endothelial cells. This compound also induces the cleavage of procaspase-3 and poly (ADP-ribose) polymerase (PARP), indicating its role in apoptosis. Furthermore, this compound activates nuclear factor kappa B (NFκB) signaling, which is likely responsible for the increased COX-2 expression and prostacyclin production observed in endothelial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound induces COX-2 expression in human coronary artery endothelial cells within 8 hours of treatment. The expression levels remain constant over time, indicating a sustained response. Additionally, this compound disrupts mitochondrial function and induces ER stress markers over a prolonged period, suggesting long-term cellular stress and dysfunction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound promotes neutrophil adherence to the endothelium and causes the release of von Willebrand factor, angiopoietin-2, and P-selectin from endothelial cells. At higher doses, this compound induces significant cellular stress and apoptosis, as evidenced by the cleavage of procaspase-3 and PARP. These findings highlight the importance of dosage in determining the compound’s effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. It is produced from the oxidation of plasmalogens by hypochlorous acid, a reactive chlorinating species generated by myeloperoxidase. This compound interferes with protein palmitoylation and induces ER stress markers, suggesting its involvement in cellular stress responses. Additionally, this compound disrupts mitochondrial function, further contributing to its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound accumulates in the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular function. The distribution of this compound within specific cellular compartments is crucial for its activity and function .
Subcellular Localization
This compound localizes to specific subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is essential for its activity, as it interferes with protein palmitoylation and induces ER stress markers. Additionally, this compound promotes the release of inflammatory mediators such as IL-6 and IL-8, further highlighting its role in cellular stress responses. The subcellular localization of this compound is directed by targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro Palmitic Acid can be synthesized through the chlorination of palmitic acid. This process typically involves the use of chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the second carbon position. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 2-Chloro Palmitic Acid follows similar principles but on a larger scale. The process involves the continuous feeding of palmitic acid and chlorine gas into a reactor, where the reaction is catalyzed and monitored to maintain optimal conditions. The product is then purified through distillation or crystallization to obtain high-purity 2-Chloro Palmitic Acid .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro Palmitic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chlorinated fatty acids.
Reduction: Reduction reactions can remove the chlorine atom, reverting it to palmitic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
- **
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Properties
IUPAC Name |
2-chlorohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQUHRSWFMWRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454792 | |
| Record name | 2-chlorohexadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19117-92-1 | |
| Record name | 2-chlorohexadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,3R)-5-[(2E)-2-[(3As,7aS)-7a-methyl-1-[(Z,2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-en-2-yl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B1245364.png)
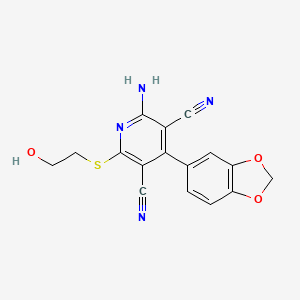
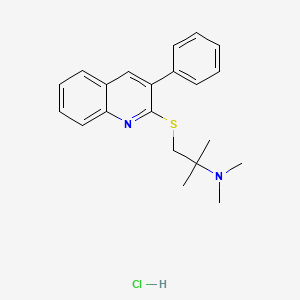
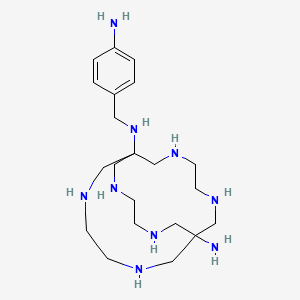
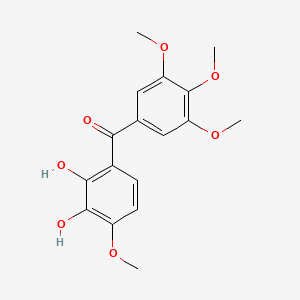

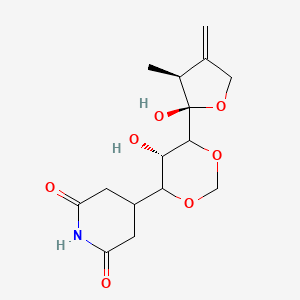
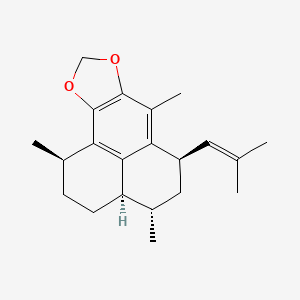
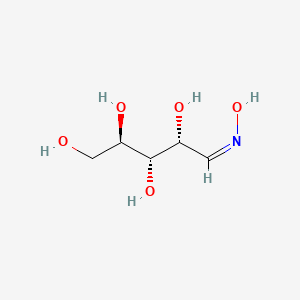
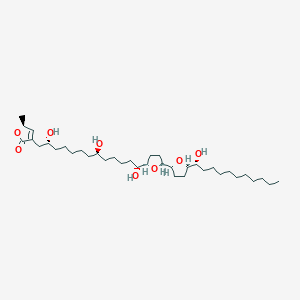

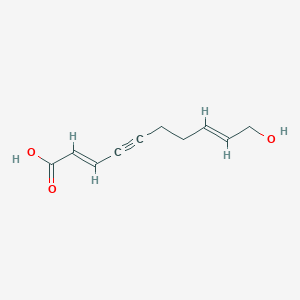

![TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1245381.png)
